5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Researchers requiring unambiguous C5 arylation of thiazole rings risk regioisomeric impurities with alternative 2- or 4-boronate esters. This 5-boronate ester ensures 100% regiochemical fidelity in Suzuki-Miyaura cross-coupling, delivering 5-arylthiazole products in up to 91% yield-significantly outperforming direct C-H arylation (0-40%). The pinacol ester form resists protodeboronation, enabling robust library synthesis and bithiazole production. Bulk quantities available with batch-specific CoA.

Molecular Formula C9H14BNO2S
Molecular Weight 211.086
CAS No. 1086111-09-2
Cat. No. B599355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
CAS1086111-09-2
Synonyms1086111-09-2;  THIAZOLE-5-BORONIC ACID PINACOL ESTER;  5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole;  Thiazol-5-ylboronic acid pinacol ester;  5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole;  5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL
Molecular FormulaC9H14BNO2S
Molecular Weight211.086
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=CS2
InChIInChI=1S/C9H14BNO2S/c1-8(2)9(3,4)13-10(12-8)7-5-11-6-14-7/h5-6H,1-4H3
InChIKeyODYWLZYOVWNCGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiazole-5-Boronic Acid Pinacol Ester: Procurement & Cross-Coupling Analysis


5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (CAS 1086111-09-2), also designated as Thiazole-5-boronic acid pinacol ester, is a heterocyclic organoboron reagent with the molecular formula C₉H₁₄BNO₂S (MW: 211.09) . This compound serves as a specialized building block for the regioselective introduction of the thiazole moiety at the C5 position in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions [1]. The pinacol ester moiety confers enhanced hydrolytic stability and ease of handling compared to the corresponding free boronic acid . It is an essential intermediate in medicinal chemistry, agrochemical synthesis, and materials science, enabling the assembly of complex, functionalized thiazole-containing molecules .

1 Regioselective C5 thiazole introduction via Suzuki–Miyaura cross-coupling
2 Pinacol ester form supports greater hydrolytic stability and handling
3 Building block for library synthesis and late-stage functionalization

Thiazole-5-Boronic Ester: Substitution Risks


While several thiazole boronic esters exist as commercial building blocks, they are not interchangeable. The position of the boronate group on the thiazole ring (C2 vs. C4 vs. C5) dictates the regiochemical outcome of the Suzuki coupling, directly impacting the biological and physical properties of the final target molecule [1]. Furthermore, the choice of boronate precursor (e.g., boronic acid vs. pinacol ester) significantly alters stability, solubility, and reaction kinetics. Substituting a free boronic acid may introduce unwanted protodeboronation side reactions under certain aqueous or thermal conditions . Similarly, alternative methods to install the 5-arylthiazole motif—such as direct C–H arylation or use of halogenated thiazoles in reverse-polarity Suzuki couplings—present fundamentally different substrate scopes, yield profiles, and cost structures. Direct substitution without rigorous validation will likely lead to regioisomeric impurities, lower yields, or complete synthetic failure. The quantitative evidence below demonstrates why this specific 5-boronate ester is the optimal choice for defined synthetic strategies.

Isomer mismatch

C5-boronate isomers deliver different regioisomers; using C2 or C4 analogs may alter target binding and SAR.

Free acid instability

Replacing pinacol ester with free boronic acid may increase protodeboronation and reduce coupling efficiency.

Method substitution limits

Direct C–H arylation shows lower reported yields and narrower scope than Suzuki coupling; may not transfer.

Thiazole-5-Boronic Ester: Comparative Evidence


Suzuki vs. Direct Arylation Efficiency

A systematic comparative study published in Tetrahedron benchmarked the Suzuki–Miyaura coupling of this compound against a palladium-catalyzed C5–H direct arylation protocol for the synthesis of 5-arylthiazoles [1]. The Suzuki–Miyaura cross-coupling using this 5-boronic acid pinacol ester demonstrated a consistent and broad substrate scope, delivering the desired 5-arylthiazole products in good yields. In direct contrast, the C5–H direct arylation methodology, which uses unfunctionalized thiazole as the starting material and bypasses the need for a pre-formed boronate, exhibited significantly poorer performance across the same panel of aryl halides [1].

Suzuki vs Direct Arylation
Head-to-head
Target (Suzuki) Yield 47–91% (reported)
Comparator (C–H arylation) Yield 0–40%
Reported yield advantage for 5-arylthiazole synthesis
Supports higher yield for 5-arylthiazole library production
Pd(PPh₃)₄, K₂CO₃, toluene/EtOH, 80 °C
Medicinal Chemistry Synthetic Methodology Cross-Coupling

Bithiazole Synthesis: Suzuki Safety Advantage

A comparative study evaluating Negishi, Suzuki, and Stille coupling methods for synthesizing halogenated 2'-chlorobithiazoles identified critical performance and safety distinctions [1]. The Suzuki method, utilizing a thiazoleboronic acid ester (the class to which this compound belongs), provided a new, viable route for bithiazole formation where other methods failed [1]. While the Stille coupling gave the highest yield among the three methods for the specific target (up to 90%), it uses toxic organotin reagents [1]. The Negishi method was deemed 'troublesome' with 'predominant' side reactions [1].

Suzuki vs Negishi/Stille
Cross-study context
Suzuki (this class) Viable bithiazole route; moderate yield
Negishi / Stille Negishi: side reactions; Stille: high toxicity
Balance of reported yield and lower toxicity profile
May support safer handling in academic or pilot-scale settings
Pd-catalyzed bithiazole synthesis
Medicinal Chemistry Process Chemistry Green Chemistry

Regiochemical Fidelity of Thiazole Boronate Isomers

The position of the boronate ester on the thiazole ring is a non-negotiable parameter for the final product's regioisomeric purity and, consequently, its biological activity [1]. Thiazole-2-boronic acid pinacol ester, thiazole-4-boronic acid pinacol ester, and this compound (thiazole-5-boronic acid pinacol ester) are distinct entities that couple with aryl halides to produce 2-aryl-, 4-aryl-, and 5-arylthiazoles, respectively [1]. Substituting the 5-boronate with the 2- or 4-isomer will result in a completely different regioisomeric series, which is a critical failure in medicinal chemistry lead optimization where the position of the aryl group dictates target binding affinity and selectivity [1].

Regiochemical Fidelity
Class-level inference
5‑Boronate ester Exclusively 5‑arylthiazole
2‑ or 4‑isomer Produces different regioisomeric series
100% difference in regiochemical connectivity
Ensures correct regioisomeric series for SAR studies
Standard Suzuki–Miyaura conditions
Medicinal Chemistry Structure-Activity Relationship Organic Synthesis

Stability: Pinacol Ester vs. Free Boronic Acid

The pinacol ester form of this compound provides a measurable advantage in stability and handling over the corresponding free thiazole-5-boronic acid . Boronic acids are prone to reversible trimerization (forming boroxines) and irreversible protodeboronation, especially in aqueous or protic environments [1]. The pinacol protecting group on this compound prevents these degradation pathways, enhancing its bench stability and solubility in organic solvents . Commercial vendors consistently recommend storage at 2-8°C for this ester . In contrast, the free thiazole-5-boronic acid (CAS 942190-81-0) exhibits different, often less favorable, handling properties and may require more stringent storage conditions and/or immediate use after preparation to avoid decomposition .

Pinacol Ester Stability
Class-level inference
Pinacol ester (this compound) Stable; typical storage 2–8 °C
Free boronic acid Prone to protodeboronation and boroxine formation
Reduced decomposition under standard lab conditions
Enhanced lot-to-lot consistency and reaction reliability
Ambient handling context
Synthetic Methodology Reagent Handling Stability Studies

Thiazole-5-Boronic Acid Pinacol Ester: Key Applications


High-Yield 5-Arylthiazole Intermediates

This compound is the preferred reagent for medicinal chemistry programs requiring the systematic and high-yielding synthesis of 5-arylthiazole libraries. Direct evidence from head-to-head studies shows that the Suzuki–Miyaura coupling with this reagent delivers the desired 5-arylthiazole products with significantly higher yields (up to 91%) than alternative C5–H direct arylation methods (0-40% yield) [1]. This yield advantage translates directly to reduced synthetic steps, lower material costs, and faster access to structure-activity relationship (SAR) data for drug discovery projects. Procurement should prioritize this compound when the goal is to efficiently generate and screen diverse 5-arylthiazole analogs.

Safe Bithiazole Building Block Synthesis

In process chemistry or pilot-scale synthesis where the use of highly toxic reagents like organotin compounds (Stille coupling) is prohibited or heavily restricted, this compound provides a crucial alternative. Comparative studies on bithiazole synthesis demonstrate that the thiazoleboronic acid ester class enables a viable Suzuki pathway, avoiding the 'troublesome' side reactions of the Negishi method and the toxicity concerns of the Stille method [2]. For organizations with stringent Environmental, Health, and Safety (EHS) requirements, this compound offers a compliant and reproducible route to valuable bithiazole intermediates.

Regioselective Thiazole Functionalization

This reagent is essential for the unambiguous, late-stage functionalization of advanced intermediates where the C5 position of the thiazole ring must be arylated. Using this specific 5-boronate ester ensures 100% regiochemical fidelity in the coupling step, a critical requirement when the 2- and 4-positions are already functionalized or when the 5-aryl substitution pattern is known to be essential for biological activity [3]. Substituting with a 2- or 4-thiazole boronic ester would produce an entirely different, and likely inactive, regioisomer. This makes the compound non-substitutable in the final steps of complex molecule synthesis for pharmaceuticals or agrochemicals.

Application
Selection Property
Validation Focus
5‑Arylthiazole library synthesis
Reported yield profile vs. direct arylation
Cross-coupling yield assessment and HPLC purity
Bithiazole intermediate assembly
Suzuki method reliability and toxicity profile
Reaction reproducibility and byproduct analysis
Regioselective late-stage functionalization
C5 positional selectivity
Regioisomeric purity by NMR or HPLC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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